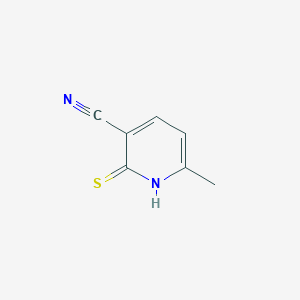

2-Mercapto-6-methylnicotinonitrile

CAS No.: 3395-04-8

Cat. No.: VC2150962

Molecular Formula: C7H6N2S

Molecular Weight: 150.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3395-04-8 |

|---|---|

| Molecular Formula | C7H6N2S |

| Molecular Weight | 150.2 g/mol |

| IUPAC Name | 6-methyl-2-sulfanylidene-1H-pyridine-3-carbonitrile |

| Standard InChI | InChI=1S/C7H6N2S/c1-5-2-3-6(4-8)7(10)9-5/h2-3H,1H3,(H,9,10) |

| Standard InChI Key | AYJDNDNJGGAULS-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C(=S)N1)C#N |

| Canonical SMILES | CC1=CC=C(C(=S)N1)C#N |

Introduction

Chemical Structure and Properties

Molecular Structure

2-Mercapto-6-methylnicotinonitrile possesses a pyridine core with three key functional groups strategically positioned around the ring:

-

A mercapto (thiol) group at the C-2 position

-

A methyl substituent at the C-6 position

-

A nitrile group attached to the pyridine ring

Based on related compounds, such as 6-(Difluoromethyl)-2-mercapto-4-methylnicotinonitrile, the molecular formula of 2-Mercapto-6-methylnicotinonitrile is likely C7H6N2S, resulting in a molecular weight of approximately 150 g/mol. The presence of the mercapto group contributes to its distinctive chemical properties and reactivity profile.

| Property | Expected Value | Basis for Estimation |

|---|---|---|

| Physical State | Solid at room temperature | Based on similar nicotinonitrile derivatives |

| Color | Yellow to light brown | Common for sulfur-containing heterocycles |

| Solubility | Soluble in polar organic solvents | Based on functional group contribution |

| Melting Point | Likely between 120-180°C | Estimated from related compounds |

Chemical Properties

The chemical behavior of 2-Mercapto-6-methylnicotinonitrile is largely determined by its functional groups:

-

The mercapto (thiol) group is nucleophilic and can participate in various substitution reactions, alkylations, and oxidations.

-

The nitrile functionality can undergo hydrolysis, reduction, and cycloaddition reactions.

-

The pyridine nitrogen contributes to the compound's basic character and can participate in protonation reactions.

The mercapto group particularly can undergo oxidation reactions to form sulfoxides and sulfones when treated with appropriate oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, similar to reactions observed in related sulfur-containing compounds.

Synthesis Methods

Direct Synthesis from 2-chloro-6-methylnicotinonitrile

The most common synthetic route to 2-Mercapto-6-methylnicotinonitrile involves the treatment of 2-chloro-6-methylnicotinonitrile with thiourea. As demonstrated in the literature, this reaction typically proceeds in refluxing n-butanol to provide 2-mercapto-6-methylnicotinonitrile in essentially quantitative yield . This nucleophilic aromatic substitution reaction involves the displacement of the chloride by the sulfur nucleophile derived from thiourea, followed by hydrolysis of the resulting intermediate.

The reaction can be represented as:

2-chloro-6-methylnicotinonitrile + thiourea → 2-mercapto-6-methylnicotinonitrile

Alternative Synthetic Approaches

While the thiourea method represents the most direct approach, alternative synthetic routes may involve:

-

Reaction of appropriately substituted pyridine precursors with sulfur-containing reagents

-

Cyclization reactions of acyclic precursors containing the requisite functional groups

-

Functionalization of existing pyridine derivatives through directed metallation followed by sulfur introduction

A related compound, 2-chloro-4-methyl nicotinonitrile, is synthesized through a multi-step process starting from (E)-4-(dimethylamine)-3-butene-2-ketone and malononitrile, involving catalytic condensation followed by chlorination with phosphorus oxychloride and phosphorus pentachloride . Similar approaches could potentially be adapted for the synthesis of 2-mercapto-6-methylnicotinonitrile with appropriate modifications.

Analytical Characterization

The characterization of 2-Mercapto-6-methylnicotinonitrile typically employs several analytical techniques:

| Analytical Method | Expected Observations | Significance |

|---|---|---|

| 1H NMR Spectroscopy | Signals for aromatic protons and methyl group; distinctive chemical shift for the thiol proton | Confirms structural identity and purity |

| 13C NMR Spectroscopy | Characteristic signals for nitrile carbon, aromatic carbons, and methyl carbon | Provides carbon framework confirmation |

| IR Spectroscopy | Absorption bands for C≡N stretch (~2200 cm-1), C=C aromatic stretches, and S-H stretch | Identifies functional groups |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight; fragmentation pattern showing loss of HCN, SH, etc. | Confirms molecular weight and structure |

In ligand-detected NMR experiments of related compounds like those described in search result , the protons on the pyridine ring would be expected to show distinctive resonances that can be affected by binding to biological targets, suggesting potential applications in biochemical studies.

Applications

Use as a Synthetic Intermediate

One of the most significant applications of 2-Mercapto-6-methylnicotinonitrile is as a synthetic intermediate in the preparation of more complex molecules. For example, it can serve as a precursor in the synthesis of thienopyridine derivatives through reaction with appropriate haloacetamides, as demonstrated in the synthesis of compound 1 described in search result :

2-mercapto-6-methylnicotinonitrile reacts with 2-bromo-N-(3-(trifluoromethyl)phenyl)acetamide in refluxing ethanol in the presence of sodium ethoxide to afford thienopyridine ring structures . This reaction involves initial displacement of the bromide by the thiol group followed by cyclization.

Reactivity and Derivatives

The reactivity of 2-Mercapto-6-methylnicotinonitrile is dictated by its functional groups, particularly the mercapto and nitrile functionalities. Key reactions include:

Reactions at the Mercapto Group

Reactions Involving the Nitrile Group

The nitrile group can undergo various transformations, including hydrolysis to amides or carboxylic acids, reduction to amines, and participation in cycloaddition reactions to form heterocyclic compounds.

Notable Derivatives

A significant derivative is 5-Acetyl-2-mercapto-6-methylnicotinonitrile (C9H8N2OS, MW: 192.24 g/mol), which contains an additional acetyl group at the 5-position of the pyridine ring. This compound likely exhibits modified reactivity compared to 2-mercapto-6-methylnicotinonitrile due to the electron-withdrawing acetyl group.

Another important derivative is 6-(Difluoromethyl)-2-mercapto-4-methylnicotinonitrile (C8H6F2N2S, MW: 200.21 g/mol), which features a difluoromethyl group at the 6-position instead of a methyl group, and has the methyl group relocated to the 4-position.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume